1-(2,5-dichlorophenyl)piperazine Dihydrochloride
Overview
Description
1-(2,5-Dichlorophenyl)piperazine Dihydrochloride is a chemical compound with the empirical formula C10H14Cl4N2 and a molecular weight of 304.04 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of two chlorine atoms on the phenyl ring and a piperazine ring.
Scientific Research Applications
1-(2,5-Dichlorophenyl)piperazine Dihydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound is used in biological studies to investigate its effects on cellular processes and pathways. It may serve as a tool compound in the study of receptor-ligand interactions and other biochemical phenomena.
Medicine: Research on this compound includes its potential therapeutic applications. It may be explored for its pharmacological properties and potential use in the treatment of various medical conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)piperazine Dihydrochloride typically involves the reaction of 2,5-dichloroaniline with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)piperazine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts or other additives to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)piperazine Dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)piperazine Dihydrochloride can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine Hydrochloride: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring. It may exhibit different chemical and biological properties due to the positional isomerism.
4-(4-Chlorophenyl)piperidine Hydrochloride: This compound features a piperidine ring instead of a piperazine ring, leading to differences in its chemical reactivity and biological activity.
1-(3-Pyridinylmethyl)piperazine Hydrochloride: This compound contains a pyridine ring, which imparts different electronic and steric properties compared to the phenyl ring in this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2.2ClH/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCGXYKRUBKWHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374213 | |
Record name | 1-(2,5-dichlorophenyl)piperazine Dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-47-1 | |
Record name | 1-(2,5-dichlorophenyl)piperazine Dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 827614-47-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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